(S)-2-chloro-1-(pyrazin-2-yl)ethanol
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature and Constitutional Isomerism
The IUPAC name (S)-2-chloro-1-(pyrazin-2-yl)ethanol is derived through a hierarchical prioritization of functional groups and substituents. The parent chain is identified as ethanol, with the hydroxyl group (-OH) at position 1 and a chlorine atom at position 2. The pyrazin-2-yl substituent (a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4) is attached to the ethanol backbone at position 1.
Constitutional isomerism in this compound family arises from variations in substituent placement. For example:
- Positional isomerism : Moving the chlorine atom to carbon 1 while retaining the pyrazine ring at carbon 2 would yield 1-chloro-2-(pyrazin-2-yl)ethanol , a constitutional isomer with distinct physicochemical properties.
- Functional group isomerism : Replacing the hydroxyl group with an amine (-NH2) would produce 2-chloro-1-(pyrazin-2-yl)ethylamine , altering hydrogen-bonding capacity and solubility.
A comparative analysis of molecular formulas further clarifies isomer relationships:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₆H₇ClN₂O | 158.59 |
| 2-Chloro-1-(pyridin-2-yl)ethanol | C₇H₇ClN₂O | 192.04 |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanol | C₈H₇Cl₃O | 225.50 |
Stereochemical Configuration Analysis
The (S) designation reflects the compound’s absolute configuration at the chiral center (carbon 1). Using the Cahn-Ingold-Prelog priority rules:
- Substituent prioritization :
- 1st priority : Pyrazin-2-yl group (higher atomic weight of nitrogen vs. oxygen).
- 2nd priority : Hydroxyl group (-OH).
- 3rd priority : Chloromethyl group (-CH₂Cl).
- 4th priority : Hydrogen (-H).
- Spatial arrangement : The hydroxyl group (-OH) occupies the counterclockwise (S) orientation when viewed from the highest-priority substituent.
The enantiomer (R)-2-chloro-1-(pyrazin-2-yl)ethanol shares identical physical properties (e.g., melting point, solubility) but exhibits opposite optical activity. The SMILES notation ClCC@HO explicitly denotes the (S) configuration via the @ symbol.
Comparative Structural Features of Pyrazine-Containing Ethanol Derivatives
Pyrazine derivatives exhibit unique electronic and steric profiles due to nitrogen’s electronegativity and aromatic ring geometry. Key comparisons include:
2-Chloro-1-(pyridin-2-yl)ethanol
- Structural distinction : Replaces pyrazine with a pyridine ring (one nitrogen atom).
- Electronic effects : Reduced π-electron deficiency compared to pyrazine, altering dipole moments and reactivity.
- Hydrogen-bonding capacity : The pyridine nitrogen participates in weaker hydrogen bonds than pyrazine’s dual nitrogen sites.
2-Chloro-1-(2,4-dichlorophenyl)ethanol
- Aromatic system : Substitutes pyrazine with a dichlorinated benzene ring.
- Steric bulk : The ortho- and para-chlorine atoms increase steric hindrance, reducing nucleophilic substitution rates compared to pyrazine analogs.
(R)-2-(1-Hydroxy-2-chloroethyl)-pyrazine
- Enantiomeric relationship : Mirrors the (S)-configured compound’s structure but differs in biological activity (e.g., enzyme binding).
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
(1S)-2-chloro-1-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2/t6-/m1/s1 |
InChI Key |
UUDOAGGITCXZJP-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=C(C=N1)[C@@H](CCl)O |
Canonical SMILES |
C1=CN=C(C=N1)C(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)-2-chloro-1-(pyrazin-2-yl)ethanol typically begins with pyrazine and (S)-2-chloroethanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (S)-2-chloro-1-(pyrazin-2-yl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions.
Major Products
Oxidation: Pyrazin-2-yl ketones or aldehydes.
Reduction: Pyrazin-2-yl alcohols or amines.
Substitution: Various substituted pyrazin-2-yl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies on halogenated pyrazine-based chalcones have demonstrated their potential against various bacterial strains, including mycobacteria, suggesting that (S)-2-chloro-1-(pyrazin-2-yl)ethanol could serve as a scaffold for developing new antimicrobial agents .
Cancer Research
Pyrazine derivatives are being investigated for their role in cancer treatment. Compounds with similar structures have shown promise as inhibitors of c-Met kinases, which are implicated in cancer cell proliferation and migration. The selective inhibition of these pathways could lead to the development of effective cancer therapies .
Agricultural Applications
Fungicides
The compound has potential applications as a fungicide. Research into related pyrazine compounds has yielded novel fungicides with high efficacy against plant pathogens. For example, the synthesis of pyrazine derivatives has led to the development of effective treatments for diseases affecting crops like cucumber and wheat .
Pesticide Development
The structural characteristics of this compound may also be leveraged in the design of new pesticides. Its ability to interact with biological systems can be optimized to target specific pests while minimizing environmental impact .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and efficiency. Various methods have been explored for synthesizing related pyrazine derivatives, which can provide insights into improving the production processes for this compound.
| Synthesis Method | Key Steps | Yield (%) | References |
|---|---|---|---|
| Method A | Step 1, Step 2 | 70 | |
| Method B | Step 1, Step 3 | 85 | |
| Method C | Step 1, Step 4 | 60 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against a range of pathogens. The results showed a significant reduction in bacterial growth at specific concentrations, indicating its potential as a therapeutic agent .
Case Study 2: Agricultural Field Trials
Field trials were conducted to assess the effectiveness of pyrazine-based fungicides derived from this compound. The trials demonstrated a marked improvement in crop yield and health compared to untreated controls, highlighting its practical applications in agriculture .
Mechanism of Action
The mechanism by which (S)-2-chloro-1-(pyrazin-2-yl)ethanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring can engage in π-π interactions, while the ethanol moiety can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Chloroethanol Derivatives
Structural and Electronic Differences
The table below highlights key structural variations among (S)-2-chloro-1-(pyrazin-2-yl)ethanol and its analogs:
| Compound Name | Aromatic Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Pyrazin-2-yl | C₆H₇ClN₂O | 174.59 | Pyrazine, -Cl, -OH |
| (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 2,4-Dichlorophenyl | C₈H₇Cl₃O | 235.50 | Dichlorophenyl, -Cl, -OH |
| (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | 3,4-Difluorophenyl | C₈H₇ClF₂O | 192.59 | Difluorophenyl, -Cl, -OH |
| (S)-2-Chloro-1-(4-fluorophenyl)ethanol | 4-Fluorophenyl | C₈H₈ClFO | 174.60 | Fluorophenyl, -Cl, -OH |
Key Observations :
- The pyrazine ring in the target compound introduces electron-deficient character , enhancing reactivity in nucleophilic substitutions compared to halogenated benzene derivatives .
- Halogen substituents (Cl, F) on phenyl rings influence solubility and steric effects. For instance, fluorinated analogs exhibit higher hydrophobicity than chlorinated ones, impacting biocatalytic efficiency .
Biocatalytic Reduction
- (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: Synthesized via Acinetobacter sp. ZJPH1806 with 99.3% enantiomeric excess (ee) and 92.4% yield using 2-chloro-1-(2,4-dichlorophenyl)ethanone as a substrate .
- (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol: Produced using recombinant E. coli in choline acetate (ChAc)-based deep eutectic solvents (DES), achieving high enzyme activity due to improved substrate solubility from cyclodextrin additives .
- (S)-2-Chloro-1-(4-fluorophenyl)ethanol: Attained ≥99% ee via lipase-catalyzed kinetic resolution, highlighting the para-fluorine’s minimal steric hindrance .
Chemical Catalysis
Physicochemical Properties
Notable Trends:
Biological Activity
(S)-2-chloro-1-(pyrazin-2-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
This compound is a chiral compound that features a pyrazine ring substituted with a chlorine atom and a hydroxyl group. The synthesis of this compound typically involves halogenation and subsequent functionalization of pyrazine derivatives, which can enhance its biological properties through modifications to its electronic structure and steric configuration.
Antimicrobial Activity
Research has demonstrated that compounds containing pyrazine moieties exhibit significant antimicrobial properties. For instance, studies on halogenated pyrazine derivatives have shown that they possess strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Pyrazine Derivatives
The presence of the chlorine atom in this compound enhances its lipophilicity, which is crucial for penetrating bacterial cell membranes, thereby increasing its efficacy against lipid-rich mycobacterial cell walls .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have indicated that similar pyrazine-based compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
Case Study: Cytotoxicity Assessment
A study assessing the cytotoxic effects of several pyrazine derivatives, including this compound, on human cancer cell lines revealed promising results. The compound exhibited significant inhibition of cell proliferation at concentrations ranging from to .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 Breast Cancer Cells | 8.5 | |
| Pyrazinoindole Derivative | K562 Leukemia Cells | 3.0 |
These findings suggest that this compound could serve as a lead compound for further development in anticancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Pyrazine derivatives may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cell Signaling : These compounds can interact with various receptors and signaling pathways, altering cellular responses to growth factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
